![molecular formula C12H10ClN B072908 4-chloro-N-phenylaniline CAS No. 1205-71-6](/img/structure/B72908.png)
4-chloro-N-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-N-phenylaniline involves several steps, including photolysis of 4-chloroaniline and its N,N-dimethyl derivative in polar media, leading to the generation of the corresponding triplet phenyl cations. These cations undergo further reactions to form various products depending on the solvent's properties (Guizzardi et al., 2001).
Molecular Structure Analysis
The crystal and molecular structure of derivatives of 4-chloro-N-phenylaniline, such as 1-chloro-2-methyl-4-nitrobenzene, shows that the molecule is essentially planar, with interactions between adjacent benzene rings stabilizing the structure (Saeed & Simpson, 2012).
Chemical Reactions and Properties
4-Chloro-N-phenylaniline undergoes various chemical reactions, including N-oxidation leading to the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene. The metabolism of 4-chloroaniline by prostaglandin synthase illustrates its reactivity and the formation of radical intermediates (Golly & Hlavica, 1985).
Physical Properties Analysis
The physical properties of 4-chloro-N-phenylaniline derivatives, including their crystal growth and structural features, have been studied, revealing details about their solubility, lattice energies, and intermolecular interactions (Sharma et al., 2012).
Chemical Properties Analysis
Electrochemical studies of 4-chloroaniline in water/acetonitrile mixtures have provided insights into the oxidation processes and the formation of products such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. These studies highlight the compound's reactivity and potential for synthesis of various derivatives (Mohamadighader et al., 2020).
Scientific Research Applications
Synthesis and Pesticidal Activity : N,N'-diacyl derivatives of 4-chloro-1,2-phenylenediamine, synthesized through acylation, have been investigated for their fungicidal activities. These derivatives are found to convert into 2-alkyl-5-chlorobenzimidazoles in cotton plants (Molchanov et al., 1983).
Photoheterolysis Studies : Research on the photoheterolysis of 4-chloroaniline and its derivatives in polar media has been conducted. This process generates the corresponding triplet phenyl cations, which demonstrate significant reactivity and can form various compounds through different pathways, including electrophilic substitution and reduction (Guizzardi et al., 2001).
Arylation and Alkylation : The irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of benzene and alkenes leads to heterolytic dehalogenation and trapping of the cation, forming various aryl- and alkylanilines. This method demonstrates a smooth synthesis process for these compounds (Fagnoni et al., 1999).
Ionic Meerwein Arylation of Olefins : A study on the ionic Meerwein arylation of olefins using 4-chloroaniline and its N,N-dimethyl derivative in polar solvents has been conducted. This process generates arylated products with medium to good yields, showing potential applications in organic synthesis (Mella et al., 2001).
Berthelot Reaction Improvement for Ammonium Determination : In a study aimed at improving the Berthelot reaction for determining ammonium in soil extracts and water, 4-chloro-N-phenylaniline derivatives were evaluated. The research sought to minimize interferences by metallic cations and N-containing organic compounds (Rhine et al., 1998).
Electrochemical Reduction Studies : The electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes in dimethylformamide has been explored. This study contributes to understanding the reduction mechanisms of related compounds (Pasciak et al., 2014).
Mechanism of Action
Target of Action
4-Chloro-N-phenylaniline is a complex organic compound with a molecular formula of C12H10ClN
Mode of Action
It is known that phenylamine compounds, which include 4-chloro-n-phenylaniline, can donate a lone pair of electrons from the nitrogen atom into the ring system, increasing the electron density around the ring . This makes the ring much more reactive than it is in benzene itself. It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .
Biochemical Pathways
Phenylamine compounds are known to interact with various biochemical pathways due to their reactivity
Pharmacokinetics
It is known that the compound has a molecular weight of 20367 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
It is known that phenylamine compounds can increase the reactivity of the aromatic ring, potentially leading to various chemical reactions
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRIGCVCJPKVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152883 | |
Record name | 4-Chloro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-phenylaniline | |
CAS RN |
1205-71-6 | |
Record name | NSC 231508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1205-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-N-phenylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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